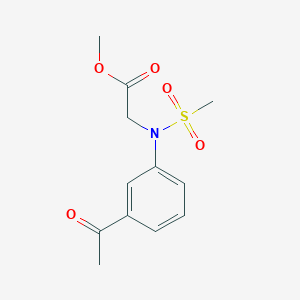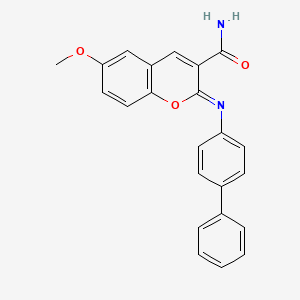
methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate: is an organic compound that belongs to the class of glycinates It is characterized by the presence of a methyl group, an acetylphenyl group, and a methylsulfonyl group attached to the glycinate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-acetylphenylamine, methylsulfonyl chloride, and glycine methyl ester.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Step-by-Step Process:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its use and the specific targets involved.
Comparación Con Compuestos Similares
Methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate can be compared with other similar compounds, such as:
Methyl N-(3-acetylphenyl)glycinate: Lacks the methylsulfonyl group, which may affect its reactivity and applications.
Methyl N-(methylsulfonyl)glycinate: Lacks the acetylphenyl group, leading to different chemical and biological properties.
N-(3-acetylphenyl)-N-(methylsulfonyl)glycine: The absence of the methyl ester group may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl 2-(3-acetyl-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-9(14)10-5-4-6-11(7-10)13(19(3,16)17)8-12(15)18-2/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUYQROQCBEXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-6-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2985530.png)



![methyl 4-{[(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2985538.png)


![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2985542.png)

![3-[(2-Chloro-6-fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2985546.png)


![(2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985550.png)

